molecular formula C17H20Br2ClNO B1394726 3-{2-[(1,6-Dibromo-2-naphthyl)oxy]-ethyl}piperidine hydrochloride CAS No. 1219982-74-7

3-{2-[(1,6-Dibromo-2-naphthyl)oxy]-ethyl}piperidine hydrochloride

Cat. No. B1394726
M. Wt: 449.6 g/mol
InChI Key: COEUWUWVHAFMMO-UHFFFAOYSA-N
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Description

“3-{2-[(1,6-Dibromo-2-naphthyl)oxy]-ethyl}piperidine hydrochloride” is a chemical compound with a unique structure. It is also known by its CAS number: 1219982-74-7 .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the available resources .

Scientific Research Applications

Anticancer Potential

The study by Dimmock et al. (1998) explores compounds related to piperidine hydrochloride, focusing on their synthesis and the discovery of their significant cytotoxicity toward various cells, including murine and human tumors. This research suggests potential applications in cancer treatment due to the compounds' cytotoxic properties (Dimmock et al., 1998).

Antimicrobial Activities

Mohamed et al. (2008) discuss the synthesis of compounds from 3-Aryl-1-(2-naphthyl)-prop-2-en-1-ones, which are structurally related to piperidine hydrochloride. Some of these synthesized compounds exhibited antimicrobial activities comparable to standard drugs, indicating potential applications in antimicrobial therapy (Mohamed et al., 2008).

Crystal Structure Analysis

The work by R. V. and R. C. (2021) delves into the crystal structure of a piperidin-4-one compound, which shares a core structure with piperidine hydrochloride. The study's insights into molecular docking and crystal packing could be relevant for understanding the physical and chemical properties of similar piperidine compounds (R. V. & R. C., 2021).

Synthesis for Antibacterial Study

Ovonramwen et al. (2019) focus on the synthesis of a piperidin-1-yl derivative and its subsequent screening for microbial activities. This research indicates the potential of structurally related piperidine compounds, like 3-{2-[(1,6-Dibromo-2-naphthyl)oxy]-ethyl}piperidine hydrochloride, in developing new antibacterial agents (Ovonramwen et al., 2019).

Anti-Acetylcholinesterase Activity

Sugimoto et al. (1990) synthesized a series of piperidine derivatives and evaluated them for anti-acetylcholinesterase activity. One of the compounds showed significant inhibitory activity, suggesting that similar compounds, like the one , could be explored for their neuroprotective or cognitive-enhancing properties (Sugimoto et al., 1990).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the available resources .

Future Directions

The future directions for the research and application of this compound are not specified in the available resources .

properties

IUPAC Name

3-[2-(1,6-dibromonaphthalen-2-yl)oxyethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19Br2NO.ClH/c18-14-4-5-15-13(10-14)3-6-16(17(15)19)21-9-7-12-2-1-8-20-11-12;/h3-6,10,12,20H,1-2,7-9,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COEUWUWVHAFMMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCOC2=C(C3=C(C=C2)C=C(C=C3)Br)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Br2ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{2-[(1,6-Dibromo-2-naphthyl)oxy]-ethyl}piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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